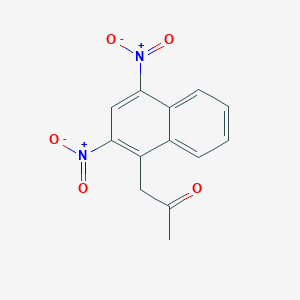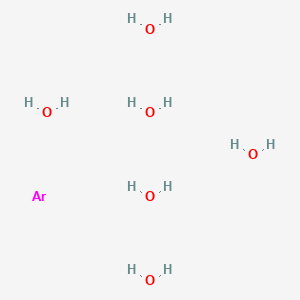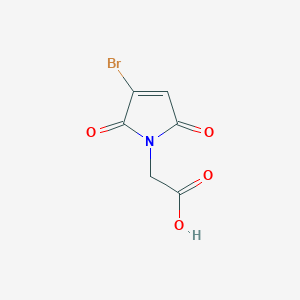
Benzamide, N-(4-bromophenyl)-4-methoxy-3-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(4-bromophenyl)-4-methoxy-3-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of benzamides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-bromophenyl)-4-methoxy-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, including the formation of intermediate compounds. One common method involves the base-catalyzed Claisen-Schmidt condensation reaction. In this process, p-bromo benzaldehyde and 3,4-dimethoxy acetophenone are stirred in an ethanolic solution in the presence of 10% potassium hydroxide for 4-5 hours . This reaction yields the intermediate compound, which is then further reacted with 4-methyl-1-piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(4-bromophenyl)-4-methoxy-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Applications De Recherche Scientifique
Benzamide, N-(4-bromophenyl)-4-methoxy-3-(4-methyl-1-piperazinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(4-bromophenyl)-4-methoxy-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxy acetamide derivatives: These compounds share structural similarities and are also investigated for their pharmacological activities.
Piperazine derivatives: Compounds such as trimetazidine and ranolazine have similar piperazine moieties and are used in pharmaceutical applications.
Uniqueness
Benzamide, N-(4-bromophenyl)-4-methoxy-3-(4-methyl-1-piperazinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenyl group, methoxy group, and piperazinyl group collectively contribute to its potential as a versatile compound in various research and industrial applications.
Propriétés
Numéro CAS |
159304-84-4 |
|---|---|
Formule moléculaire |
C19H22BrN3O2 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-methoxy-3-(4-methylpiperazin-1-yl)benzamide |
InChI |
InChI=1S/C19H22BrN3O2/c1-22-9-11-23(12-10-22)17-13-14(3-8-18(17)25-2)19(24)21-16-6-4-15(20)5-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Clé InChI |
BKMXFQBNOLRZRH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
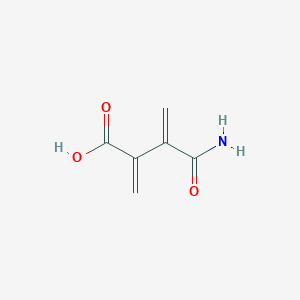
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
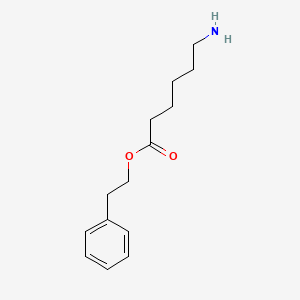

![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
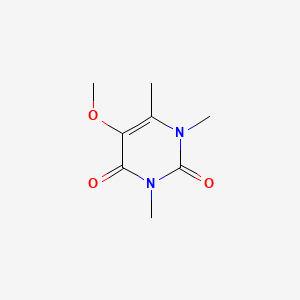
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
